Benzyl 2-benzamido-3-methylpent-2-enoate
Description
Benzyl 2-benzamido-3-methylpent-2-enoate is a structurally complex organic compound characterized by a conjugated enoate ester backbone, a benzamido substituent at position 2, and a methyl group at position 2. Its α,β-unsaturated ester moiety and aromatic substituents contribute to its reactivity and biological interactions, making it a versatile candidate for further chemical derivatization .
Properties
CAS No. |
63186-87-8 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
benzyl 2-benzamido-3-methylpent-2-enoate |
InChI |
InChI=1S/C20H21NO3/c1-3-15(2)18(21-19(22)17-12-8-5-9-13-17)20(23)24-14-16-10-6-4-7-11-16/h4-13H,3,14H2,1-2H3,(H,21,22) |
InChI Key |
FDNRRLAHOIUNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=O)OCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-benzamido-3-methylpent-2-enoate typically involves a multi-step process. One common method includes the reaction of benzyl bromide with 2-benzamido-3-methylpent-2-enoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-benzamido-3-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-benzamido-3-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2-benzamido-3-methylpent-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Variations in Ester Groups
The benzyl ester group in this compound plays a critical role in its stability and solubility. Comparisons with related esters reveal distinct differences:
- Methyl 2-Benzamido-3-Methylpent-2-enoate: Replacing the benzyl group with a methyl group reduces steric hindrance, enhancing reactivity in nucleophilic additions but decreasing lipophilicity. This structural simplification often results in lower biological activity due to reduced membrane permeability .
- Ethyl 2-Benzamido-3-Methylpent-2-enoate: Ethyl esters exhibit higher solubility in organic solvents compared to benzyl esters, which can influence reaction kinetics in synthetic pathways.
Table 1: Comparison of Ester Derivatives
| Compound | Ester Group | Solubility (Organic) | Biological Activity (Example) |
|---|---|---|---|
| Benzyl 2-Benzamido-3-MeP-2-enoate | Benzyl | Moderate | Enzyme inhibition (hypothetical) |
| Methyl analog | Methyl | High | Lower antimicrobial activity |
| Ethyl analog | Ethyl | Very High | Moderate antitumor activity |
Substituted Benzamido Derivatives
The benzamido group is a key pharmacophore. Comparisons include:
- 2-Benzamido-5-(4-Benzamido-3-Carboxyphenyl)Benzoic Acid : This compound features dual benzamido groups and a carboxylic acid, enhancing hydrogen-bonding interactions. It exhibits superior binding to proteases but lower metabolic stability compared to the target compound due to its polar carboxylate .
- Benzyl 4-Amino-3-Fluorobenzoate: Substituting the benzamido group with an amino-fluorobenzoate moiety alters electronic properties. The fluorine atom increases electronegativity, improving interactions with electron-rich enzyme active sites but reducing solubility in aqueous media .
Table 2: Functional Group Impact on Bioactivity
| Compound | Key Functional Groups | Bioactivity Profile |
|---|---|---|
| Benzyl 2-Benzamido-3-MeP-2-enoate | Benzamido, α,β-unsaturated ester | Moderate enzyme inhibition |
| 2-Benzamido-5-(...)Benzoic Acid | Dual benzamido, carboxylate | High protease affinity |
| Benzyl 4-Amino-3-Fluorobenzoate | Amino, fluorine | Enhanced target selectivity |
Stereochemical and Isomeric Comparisons
The (E)- and (Z)-isomerism of the α,β-unsaturated ester significantly influences reactivity and biological interactions:
- (E)-Isomer : The trans configuration minimizes steric clash between the benzamido and methyl groups, favoring planar conformations. This isomer is more reactive in Diels-Alder reactions .
Table 3: Isomeric Effects
| Isomer | Reactivity (Cycloaddition) | Binding Affinity to Enzymes |
|---|---|---|
| (E) | High | Moderate |
| (Z) | Low | High (hydrophobic targets) |
Comparison with Heterocyclic Analogues
Compounds with heterocyclic cores, such as thiazolidines or chromenes, exhibit divergent properties:
- Ethyl 4-{4-[(5Z)-4-Oxo-5-(Phenylmethylidene)-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Butanamido}Benzoate : The thiazolidine ring introduces sulfur-based interactions, enhancing anti-inflammatory activity but complicating synthetic routes due to sulfur sensitivity .
- Benzyl 2-Oxo-2H-Chromene-3-Carboxylate: The chromene core enables fluorescence properties, making it useful in optoelectronic applications, unlike the non-fluorescent target compound .
Key Research Findings
- Synthetic Utility : The benzyl ester group in the target compound acts as a protective group, enabling selective deprotection in multi-step syntheses .
- Metabolic Stability : The benzyl group enhances metabolic stability compared to methyl or ethyl esters, as evidenced in pharmacokinetic studies of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
